N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI or DCC, and a base like triethylamine, to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.
Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission . The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and membrane permeability, facilitating its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide
- 2,3-Dimethoxybenzamide derivatives
Uniqueness
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its combination of trifluoromethyl, hydroxy, and benzodioxine groups, which impart unique chemical and biological properties. Its ability to modulate ion channels and enhance GABAergic activity distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)17(24,12-6-2-1-3-7-12)11-22-16(23)15-10-25-13-8-4-5-9-14(13)26-15/h1-9,15,24H,10-11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJJUVLJRFWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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